molecular formula C10H18O3 B1396118 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one CAS No. 1263365-57-6

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one

Cat. No. B1396118
CAS RN: 1263365-57-6
M. Wt: 186.25 g/mol
InChI Key: WVIFETVMNDTXTN-UHFFFAOYSA-N
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Description

1,3-Dioxolanes are a type of acetal and are commonly used as protecting groups for aldehydes and ketones in organic synthesis . They are also important intermediates in the pharmaceutical, fragrance, and polymer industries .


Synthesis Analysis

1,3-Dioxolanes can be synthesized from salicylaldehyde and commercially available diols using a catalytic amount of Mont K10 . This method has been used to synthesize a series of new enantiomerically pure and racemic 1,3-dioxolanes .


Molecular Structure Analysis

The molecular structure of 1,3-dioxolanes can vary depending on the substituents attached to the dioxolane ring. For example, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol has a molecular formula of C18H20O3 .


Chemical Reactions Analysis

1,3-Dioxolanes can undergo a variety of chemical reactions. For instance, heating solutions of 2-(1,3-dioxolan-2-yl)phenylallenes at reflux in toluene can cause their conversion into 1-(2-hydroxy)ethoxynaphthalenes through cascade processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolanes can vary depending on the specific compound. For example, 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline has a molecular weight of 221.3 g/mol .

Scientific Research Applications

Sustainable Solvent Applications

2-Methyloxolane as a Sustainable Solvent
2-Methyloxolane (2-MeOx) is presented as a sustainable, bio-based solvent for extracting natural products and food ingredients, posing as an environmentally and economically viable alternative to conventional petroleum-based solvents like hexane. The comprehensive review details the properties, extraction efficiency, toxicological profile, environmental impacts, and industrial applications of 2-MeOx, emphasizing its successful transition in technology, economics, and safety in plant-based chemistry. This suggests a significant potential for 2-MeOx in sustainable practices across various sectors (Rapinel et al., 2020).

Chemical Analysis and Pharmacological Applications

Doxofylline and Its Analytical Methods
Doxofylline, chemically known as 7-(1, 3-dioxolone-2-yl methyl) theophylline, incorporates a dioxolane group and is recognized as a potent antibronchospastic drug. The review outlines various analytical methodologies for the quantitative determination of doxofylline in pharmaceutical formulations, highlighting its distinct pharmacological properties and the absence of certain side effects compared to theophylline. This underscores doxofylline's potential for safe and effective therapeutic applications (Gupta et al., 2011).

Industrial Solvent and Separation Applications

Ionic Liquids in Solvent and Separation Applications
The research on ionic liquids, specifically 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]), demonstrates their capacity as alternative solvents for the separation of alkenes from alkanes. The detailed study offers experimental data on activity coefficients at infinite dilution of various solutes in [BMIM][DCA] and discusses its potential in addressing separation issues, comparing its performance with other ionic liquids. This highlights the role of [BMIM][DCA] and similar ionic liquids in advancing separation technologies and potentially replacing conventional solvents in industrial processes (Domańska et al., 2016).

Polymer Chemistry and Material Science

Trioxane Copolymers and Their Applications
Trioxane copolymers, including trioxane/dioxolane copolymers, exhibit unique behaviors in terms of density, specific volume, and melting point due to the formation of different crystal structures. The review encapsulates the influence of dioxolane content on these properties and discusses the synthesis of polyoxymethylenes with reactive groups, leading to further chemical modifications. This information is critical for understanding the material properties of these copolymers and their potential applications in various industries (Cherdron, 1972).

Biotechnology and Bioprocessing

Downstream Processing of Biologically Produced Diols
1,3-Propanediol and 2,3-butanediol are biologically produced chemicals with a wide application spectrum. The review focuses on the challenges and costs associated with their separation from fermentation broth, highlighting the need for improved methods in terms of yield, purity, and energy consumption. It discusses various separation technologies and emphasizes the potential of aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations as future directions for efficient downstream processing (Xiu & Zeng, 2008).

Mechanism of Action

While the mechanism of action for “1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one” is not specifically known, 1,3-dioxolanes have been studied for their potential antibacterial and antifungal activities .

Safety and Hazards

The safety and hazards associated with a specific 1,3-dioxolane compound would depend on its specific structure and properties. As a general precaution, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

Research on 1,3-dioxolanes is ongoing, and these compounds continue to be of interest in various fields, including organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications.

Biochemical Analysis

Biochemical Properties

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the formation of transient complexes that facilitate the transfer of functional groups or electrons. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of intermediate products that are crucial for metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism. For example, it can enhance the phosphorylation of specific proteins, leading to changes in their activity and subsequent effects on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. Additionally, it can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. The binding of this compound to specific proteins can also lead to conformational changes that affect their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can interact with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids. Additionally, it can affect metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound is influenced by factors such as its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. The precise localization of this compound is essential for its role in cellular processes .

properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3-methylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-4-8(2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIFETVMNDTXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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